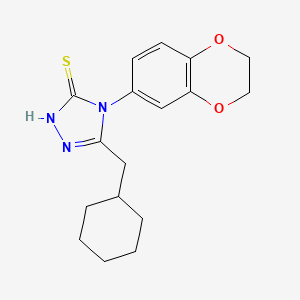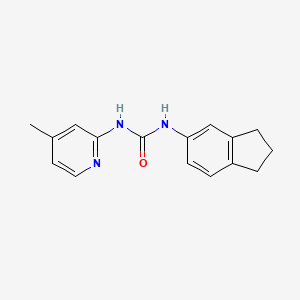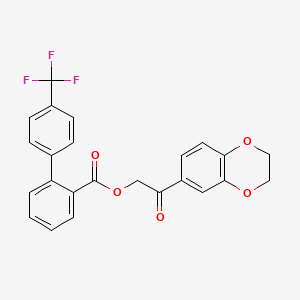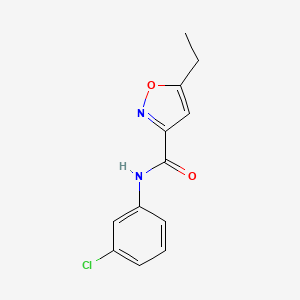![molecular formula C11H14BrN3O2S2 B4728699 5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4728699.png)
5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide
Overview
Description
5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential as an anticancer agent and its ability to selectively target cancer cells that are dependent on glutamine metabolism.
Mechanism of Action
BPTES inhibits the activity of 5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide, an enzyme that catalyzes the conversion of glutamine to glutamate. This inhibition results in a decrease in the levels of glutamate and downstream metabolites that are required for cancer cell growth and survival.
Biochemical and Physiological Effects:
BPTES has been shown to induce apoptosis in cancer cells, reduce tumor growth, and sensitize cancer cells to other treatments such as chemotherapy and radiation therapy. BPTES has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in other diseases such as neurodegenerative disorders and metabolic diseases.
Advantages and Limitations for Lab Experiments
One advantage of using BPTES in lab experiments is its selectivity for cancer cells that are dependent on glutamine metabolism. This allows for more targeted and efficient treatment of cancer cells, while sparing normal cells. One limitation of BPTES is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective 5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide inhibitors that can overcome the limitations of BPTES. Another area of interest is the investigation of the potential therapeutic applications of BPTES in other diseases such as neurodegenerative disorders and metabolic diseases. Additionally, the combination of BPTES with other treatments such as chemotherapy and radiation therapy may have synergistic effects and improve treatment outcomes.
Scientific Research Applications
BPTES has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that are dependent on glutamine metabolism, while sparing normal cells. This selectivity is due to the fact that cancer cells have a higher demand for glutamine to support their rapid growth and proliferation.
properties
IUPAC Name |
5-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2S2/c1-3-15-7-9(8(2)14-15)6-13-19(16,17)11-5-4-10(12)18-11/h4-5,7,13H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVUAQCFLRTLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide](/img/structure/B4728619.png)
![3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4728622.png)
![4-bromo-N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4728639.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4728642.png)
![2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4728654.png)

![2-chloro-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4728661.png)
![2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4728664.png)

![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4728678.png)
![8-benzyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4728679.png)


![methyl 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4728702.png)